molecular formula C14H34N8O6S B1437281 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate CAS No. 28457-23-0

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate

Cat. No. B1437281
CAS RN: 28457-23-0
M. Wt: 442.5 g/mol
InChI Key: POVLXWDSOLYDDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate involves complex procedures. For instance, heterobimetallic complexes containing Sn(IV) and Pd(II) were synthesized with 4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid and characterized by IR, 1H and 13C NMR, EI-MS, and TGA techniques . Another study prepared hydroxyl functionalized styrene acrylate latex particles using the 2-hydroxyethyl methacrylate (HEMA) monomer as a hydroxyl source via the seeded emulsion polymerization method .


Chemical Reactions Analysis

In a study, a series of hydroxyl functionalized styrene acrylate latex particles were prepared using the 2-hydroxyethyl methacrylate (HEMA) monomer as a hydroxyl source via the seeded emulsion polymerization method . This indicates that 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate could potentially undergo similar reactions.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

A study highlighted the synthesis and evaluation of analogues related to 4-(2-Hydroxyethyl)-piperazine derivatives for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed significant potency, improving upon earlier compounds in their class, indicating their relevance in the development of new antiretroviral drugs (Romero et al., 1994).

Synthetic Building Blocks

Another research presented an efficient and scalable synthesis method for differentially protected 2-(hydroxymethyl)piperazines, starting from commercially available precursors. These building blocks are essential for the preparation of biologically active compounds and chemical libraries, underscoring the compound's significance in drug discovery and development (Gao & Renslo, 2007).

Soluble Epoxide Hydrolase Inhibition

Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, a target for treating inflammatory diseases. These compounds were optimized for potency and selectivity, offering insights into new therapeutic approaches (Thalji et al., 2013).

Anti-Inflammatory and Analgesic Agents

A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant anti-inflammatory and analgesic activities. These derivatives, linked to the core piperazine structure, demonstrated high COX-2 inhibition and pain relief potential, suggesting their use in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

In crystallography, the piperazine derivative "Piperazine-1,4-diium bis(3-carb­oxy-4-hydroxy­benzene­sulfonate) dihydrate" was studied for its molecular structure, demonstrating an extensive network of intermolecular hydrogen bonds. This research contributes to the understanding of molecular interactions and crystal engineering (Li & Su, 2007).

Safety And Hazards

The safety data sheet for a related compound, 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethane-1-sulfonic acid (HEPES), indicates that it may cause respiratory irritation . It is advised to avoid inhalation and to use only in well-ventilated areas .

Future Directions

Research on smart hydrogels, which are responsive to different environmental conditions, is being accelerated exponentially around the world . Given the versatility of 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate in scientific research, it could potentially be used in the development of these smart materials.

properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H16N4O.H2O4S/c2*8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h2*12H,1-6H2,(H3,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVLXWDSOLYDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=N)N.C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661311
Record name Sulfuric acid--4-(2-hydroxyethyl)piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate

CAS RN

28457-23-0
Record name Sulfuric acid--4-(2-hydroxyethyl)piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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